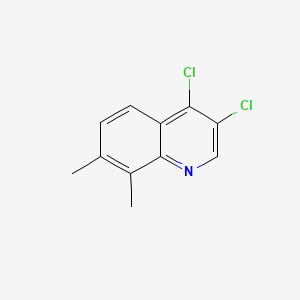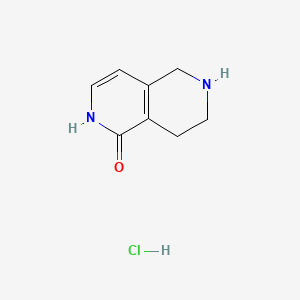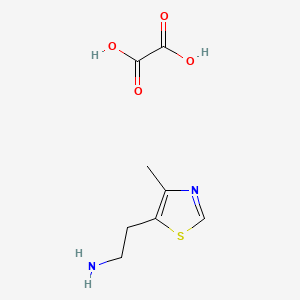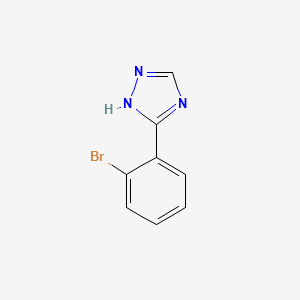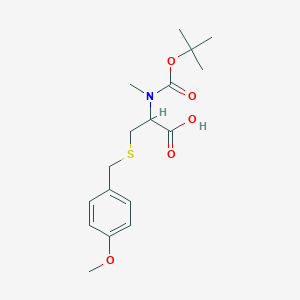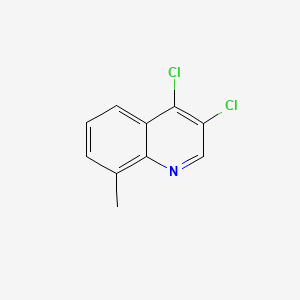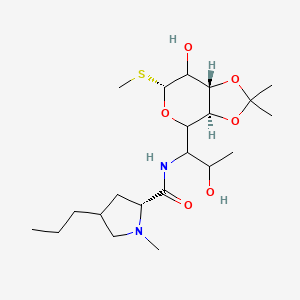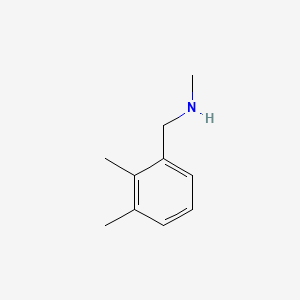
(2,3-Dimethylbenzyl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethylbenzyl)methylamine: is an organic compound with the molecular formula C10H15N . It is a derivative of benzylamine, where the benzyl group is substituted with two methyl groups at the 2 and 3 positions. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Aplicaciones Científicas De Investigación
(2,3-Dimethylbenzyl)methylamine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of (2,3-Dimethylbenzyl)methylamine is currently unknown. This compound is structurally similar to methylamine , which is known to interact with the ammonia channel in Escherichia coli . .
Mode of Action
The exact mode of action of this compound is not well-studied. Given its structural similarity to methylamine, it may interact with its target in a similar manner. Methylamine is known to bind to its target, the ammonia channel, and modulate its function . .
Biochemical Pathways
Methylamine, a structurally similar compound, is involved in several metabolic pathways, including the metabolism of citalopram and tyrosine . It’s possible that this compound may also be involved in similar pathways, but this needs to be confirmed by further studies.
Pharmacokinetics
Information about its bioavailability, half-life, clearance, and route of elimination is currently unavailable
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, the compound is a liquid at room temperature , which could influence its stability and efficacy
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2,3-Dimethylbenzyl)methylamine can be synthesized through the reaction of 2,3-dimethylbenzyl alcohol with methylamine . The reaction typically involves the formation of the hydrochloride salt of the amine, which is then treated with a base to yield the free amine .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: (2,3-Dimethylbenzyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Comparación Con Compuestos Similares
N,N-Dimethylbenzylamine: Similar structure but lacks the methyl groups at the 2 and 3 positions.
Benzylamine: The parent compound without any methyl substitutions.
N-Methylbenzylamine: Similar structure but with only one methyl group on the nitrogen atom.
Uniqueness: (2,3-Dimethylbenzyl)methylamine is unique due to the presence of two methyl groups at the 2 and 3 positions of the benzyl ring. This substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-5-4-6-10(7-11-3)9(8)2/h4-6,11H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLDXGZOKFSBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



